molecular formula C12H14O2 B2819421 1-Phenoxyhex-5-en-2-one CAS No. 1341985-59-8

1-Phenoxyhex-5-en-2-one

Cat. No.: B2819421
CAS No.: 1341985-59-8
M. Wt: 190.242
InChI Key: UYSHTSJVMDAOCO-UHFFFAOYSA-N
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Description

1-Phenoxyhex-5-en-2-one is an organic compound with the molecular formula C12H14O2 It is characterized by a phenoxy group attached to a hexenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenoxyhex-5-en-2-one can be synthesized through several methods. One common approach involves the reaction of phenol with 1-bromohex-5-en-2-one in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as distillation and chromatography are often employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 1-Phenoxyhex-5-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Substituted phenoxy derivatives

Scientific Research Applications

1-Phenoxyhex-5-en-2-one has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Phenoxyhex-5-en-2-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The phenoxy group can enhance the compound’s ability to penetrate cell membranes, facilitating its interaction with intracellular targets. The exact molecular pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

    Phenoxyacetic acid: Similar structure with a phenoxy group attached to an acetic acid moiety.

    Phenoxyethanol: Contains a phenoxy group attached to an ethanol chain.

    Phenoxypropanol: Features a phenoxy group attached to a propanol chain.

Uniqueness: 1-Phenoxyhex-5-en-2-one is unique due to its hexenone chain, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-phenoxyhex-5-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-3-7-11(13)10-14-12-8-5-4-6-9-12/h2,4-6,8-9H,1,3,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSHTSJVMDAOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)COC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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